![molecular formula C14H16N2O B3017750 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 956714-20-8](/img/structure/B3017750.png)
3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde
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Description
The compound "3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole carbaldehydes can be achieved through various methods. One such method involves the use of Vilsmeier-Haack reagent, which has been employed to synthesize a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis. Another approach for synthesizing pyrazole derivatives is through the functionalization of pyrazolecarboxylates, as demonstrated in the synthesis of dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate . This method involves a Suzuki–Miyaura cross-coupling reaction, which could be a viable pathway for the target compound's synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography, as seen in the study of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . The crystal structure analysis reveals how the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, providing insights into the conformational preferences of these molecules. This information is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrazole carbaldehydes can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles using Vilsmeier-Haak reagent leads to the formation of 4-formyl derivatives . This reaction showcases the reactivity of the pyrazole ring at the 4-position, which is relevant for further functionalization of the compound. Additionally, the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles through a series of reactions, including cyclocondensation with hydrazine, highlights the versatility of pyrazole carbaldehydes in synthesizing complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the solvatochromic and photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been studied, showing variations in extinction coefficients and quantum yield depending on the solvent used . This indicates the potential application of such compounds in optical materials. The infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide a comprehensive understanding of the vibrational frequencies, molecular stability, and potential biological activity of the compound .
Mechanism of Action
Target of Action
The primary targets of 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death .
Result of Action
The compound has been shown to exhibit potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Future Directions
The future directions for the study of 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde and similar compounds could involve further exploration of their pharmacological effects . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-4-6-13(7-5-10)8-16-12(3)14(9-17)11(2)15-16/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUOOQBSBFPMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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